3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide
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Overview
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide is a complex organic compound characterized by its unique structure, which includes an oxazole ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring and the subsequent attachment of the piperidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-fluorobenzoic acid
- (3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]methanone
- 3,5-Dimethyl-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide is unique due to its specific structural features, such as the presence of both an oxazole ring and a piperidine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24F3N3O2/c1-11-14(12(2)24-21-11)3-4-15(23)20-9-13-5-7-22(8-6-13)10-16(17,18)19/h13H,3-10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIJDCKYFPENIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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